molecular formula C13H18N2 B1523203 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole CAS No. 1021015-62-2

1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole

Cat. No. B1523203
M. Wt: 202.3 g/mol
InChI Key: HVNNVTYFRVPRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole” belongs to a class of organic compounds known as N-alkylpyrrolidines . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for “1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole” were not found, pyrrolidine derivatives can be synthesized using various strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, using the double reductive amination reaction, a series of polyhydroxylated pyrrolidines were developed .

Scientific Research Applications

Carcinogenicity and Dietary Exposure

  • Presence in the Diet : 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole, a type of heterocyclic amine, has been identified in various food items and is known for its carcinogenic potential. For instance, a study detected the presence of carcinogenic heterocyclic amines, including 3-amino-1, 4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), in the urine of healthy volunteers consuming a normal diet, indicating dietary exposure to these compounds (Ushiyama et al., 1991). This exposure is not present in individuals receiving parenteral alimentation, suggesting that these compounds are introduced through diet rather than being formed endogenously.

  • Risk of Kidney Stones : A cross-sectional study investigated the relationship between heterocyclic aromatic amines, including compounds similar to 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole, and the occurrence of kidney stones. The study found that individuals with a history of kidney stones had higher concentrations of certain heterocyclic amines in their urine compared to those without such a history, suggesting a potential association between these compounds and the risk of kidney stones (Zhang et al., 2022).

  • Environmental and Dietary Monitoring : Research has developed methods to monitor the presence and levels of carcinogenic tryptophan pyrolysis products, such as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, in human plasma and dialysis fluid. These findings are crucial for understanding human exposure to these compounds and their potential health effects (Manabe & Wada, 1988; Manabe et al., 1987).

Metabolism and Pharmacokinetics

  • Influence on Metabolism : Studies have explored how indole compounds, which are structurally related to 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole, influence human metabolism. For instance, dietary indoles have been shown to induce cytochrome P450 enzymes, potentially affecting estrogen metabolism and impacting the risk of estrogen-dependent diseases (Michnovicz & Bradlow, 1990).

  • Influence on Health Conditions : Research indicates that indole and its metabolites play a role in various health conditions. For example, indole has been shown to alleviate diet-induced hepatic steatosis and inflammation in a manner involving myeloid cell PFKFB3, suggesting its potential relevance in treating conditions like non-alcoholic fatty liver disease (Ma et al., 2020).

  • Drug Interactions and Toxicology : A study on the absorption, metabolism, and excretion of a novel dipeptidyl peptidase 4 inhibitor (vildagliptin) in humans revealed insights into how drugs are processed in the body, which can be pertinent when considering compounds like 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole. The study found that the drug was highly metabolized and interacted with various metabolic pathways, which is crucial for understanding drug efficacy and safety (He et al., 2009).

properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-6-13-11(4-1)7-9-15(13)10-12-5-3-8-14-12/h1-2,4,6,12,14H,3,5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNNVTYFRVPRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole
Reactant of Route 2
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole
Reactant of Route 3
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole
Reactant of Route 4
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole
Reactant of Route 5
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole
Reactant of Route 6
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.